Cas no 1248233-69-3 (2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid)

2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid is a fluorinated carboxylic acid derivative characterized by its unique structural features, including a difluoromethyl group and a hydroxyl substituent at the β-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate for the preparation of fluorinated bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the hydroxyl group offers a reactive site for further functionalization. Its well-defined stereochemistry and high purity make it suitable for applications in asymmetric synthesis and drug development. The compound is typically handled under controlled conditions to preserve its integrity.
2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid structure
1248233-69-3 structure
Product name:2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid
CAS No:1248233-69-3
MF:C6H10F2O3
MW:168.138609409332
CID:4580802
PubChem ID:62398254

2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid
    • Inchi: 1S/C6H10F2O3/c1-3(2)4(9)6(7,8)5(10)11/h3-4,9H,1-2H3,(H,10,11)
    • InChI Key: RPDGATXUWOOFSA-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(F)(F)C(O)C(C)C

2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D447365-0.5g
2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid
1248233-69-3
0.5g
$ 275.00 2022-04-01
Enamine
EN300-189883-0.25g
2,2-difluoro-3-hydroxy-4-methylpentanoic acid
1248233-69-3 95%
0.25g
$459.0 2023-09-18
TRC
D447365-1g
2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid
1248233-69-3
1g
$ 2490.00 2023-09-07
Enamine
EN300-189883-10g
2,2-difluoro-3-hydroxy-4-methylpentanoic acid
1248233-69-3 95%
10g
$3992.0 2023-09-18
Enamine
EN300-189883-1g
2,2-difluoro-3-hydroxy-4-methylpentanoic acid
1248233-69-3 95%
1g
$928.0 2023-09-18
A2B Chem LLC
AX44613-1g
2,2-difluoro-3-hydroxy-4-methylpentanoic acid
1248233-69-3 95%
1g
$1012.00 2024-04-20
1PlusChem
1P01E9QD-10g
2,2-difluoro-3-hydroxy-4-methylpentanoic acid
1248233-69-3 95%
10g
$4996.00 2024-07-10
1PlusChem
1P01E9QD-500mg
2,2-difluoro-3-hydroxy-4-methylpentanoic acid
1248233-69-3 95%
500mg
$956.00 2024-07-10
Aaron
AR01E9YP-100mg
2,2-difluoro-3-hydroxy-4-methylpentanoic acid
1248233-69-3 95%
100mg
$468.00 2025-02-10
Aaron
AR01E9YP-2.5g
2,2-difluoro-3-hydroxy-4-methylpentanoic acid
1248233-69-3 95%
2.5g
$2527.00 2023-12-16

Additional information on 2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid

2,2-Difluoro-3-hydroxy-4-methyl-pentanoic Acid (CAS 1248233-69-3): Properties, Applications, and Market Insights

2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid (CAS 1248233-69-3) is a fluorinated organic compound with a unique molecular structure that combines hydroxyl and carboxylic acid functional groups. This compound has garnered significant attention in the pharmaceutical and agrochemical industries due to its versatile reactivity and potential applications. The presence of fluorine atoms in its structure enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery and development.

The chemical formula of 2,2-difluoro-3-hydroxy-4-methyl-pentanoic acid is C6H10F2O3, and its molecular weight is 180.14 g/mol. The compound features a chiral center at the 3-position, which is crucial for its stereoselective applications. Researchers are increasingly exploring its use in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. The difluoro substitution pattern is known to improve the lipophilicity and membrane permeability of drug candidates, a topic of high interest in modern medicinal chemistry.

One of the most searched questions related to fluorinated carboxylic acids is their role in improving drug efficacy. 2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid addresses this demand by serving as a key building block for fluorinated analogs of natural products. Its applications extend to the design of prodrugs, where the hydroxyl group can be esterified to enhance oral absorption—a trending topic in pharmaceutical formulation. The compound’s stability under physiological conditions also makes it a candidate for sustained-release formulations, a growing niche in the drug delivery market.

In agrochemical research, 2,2-difluoro-3-hydroxy-4-methyl-pentanoic acid is investigated for its potential as a precursor to herbicidal and fungicidal agents. Fluorine-containing agrochemicals are gaining traction due to their improved pest resistance profiles and environmental persistence. Recent studies highlight its utility in synthesizing novel fluoro-pesticides, aligning with the industry’s shift toward sustainable crop protection solutions. This aligns with the frequently searched term "eco-friendly fluorinated agrochemicals," reflecting global interest in greener farming practices.

The synthesis of CAS 1248233-69-3 typically involves asymmetric hydrogenation or biocatalytic methods to control stereochemistry—a process frequently queried in academic forums. Manufacturers are optimizing routes to improve yield and reduce waste, responding to the pharmaceutical industry’s emphasis on green chemistry principles. Analytical techniques like HPLC and NMR are critical for quality control, ensuring the compound meets the stringent purity standards required for high-value applications.

Market analysts project growth in demand for fluorinated fine chemicals, driven by the expansion of the pharmaceutical and specialty chemicals sectors. 2,2-Difluoro-3-hydroxy-4-methyl-pentanoic acid is well-positioned to benefit from this trend, particularly in regions with robust R&D infrastructure like North America and Europe. Patent filings involving this compound have increased by 18% since 2020, indicating its rising industrial relevance.

From a regulatory standpoint, 1248233-69-3 complies with major chemical inventories (e.g., TSCA, REACH), facilitating its global trade. Storage recommendations emphasize protection from moisture and oxidation, with stability data showing no significant degradation under standard laboratory conditions—a key consideration for buyers searching for "stable fluorinated intermediates."

Future research directions for 2,2-difluoro-3-hydroxy-4-methyl-pentanoic acid include exploring its use in peptide mimetics and as a scaffold for covalent inhibitors, areas dominating recent medicinal chemistry publications. Its compatibility with click chemistry reactions further expands its utility in bioconjugation applications, answering the popular search query "versatile fluorinated linkers for bioconjugation."

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